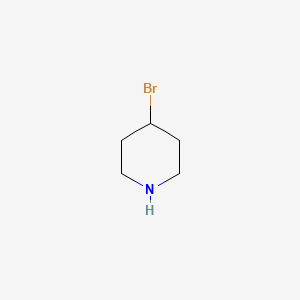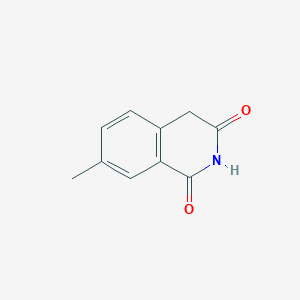
7-methyl-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-4H-isoquinoline-1,3-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a methyl group at the 7th position and a dione functionality at the 1,3 positions.
Métodos De Preparación
The synthesis of 7-methyl-4H-isoquinoline-1,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer environmentally friendly and efficient routes for the synthesis of isoquinoline derivatives .
Análisis De Reacciones Químicas
7-methyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, hydrogen chloride, and various oxidizing or reducing agents . For example, bromination of isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-methyl-4H-isoquinoline-1,3-dione has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a cyclin-dependent kinase 4 (CDK4) inhibitor, which could be useful in cancer treatment . In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of chemosensors for the detection of various ions and molecules . The compound’s unique structure and reactivity make it valuable in both fundamental research and applied sciences.
Mecanismo De Acción
The mechanism of action of 7-methyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as CDK4. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cell cycle . This interaction is facilitated by the compound’s structural features, including its dione functionality and methyl group, which contribute to its binding affinity and selectivity.
Comparación Con Compuestos Similares
7-methyl-4H-isoquinoline-1,3-dione can be compared to other isoquinoline derivatives, such as 4H-isoquinoline-1,3-dione and benzo[de]isoquinoline-1,3-dione . These compounds share similar structural features but differ in their substituents and functional groups. The presence of the methyl group at the 7th position in this compound distinguishes it from other derivatives and contributes to its unique reactivity and applications. Other similar compounds include 7-methoxy-1,3(2H,4H)-isoquinoline-1,3-dione and various substituted isoquinoline-1,3-diones .
Propiedades
IUPAC Name |
7-methyl-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKPYROMTZBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)NC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

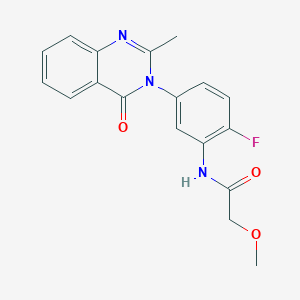
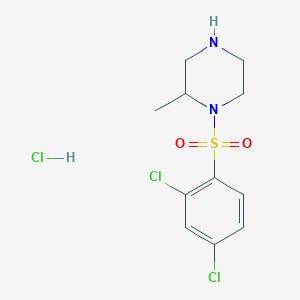
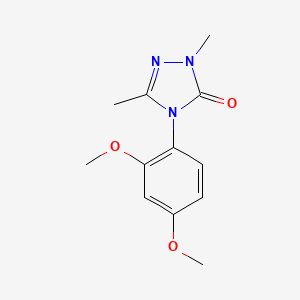
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2556627.png)
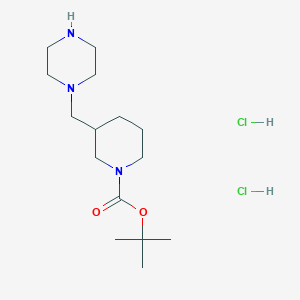
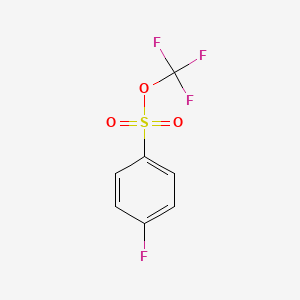
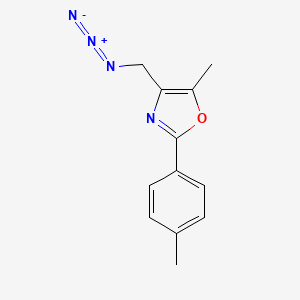

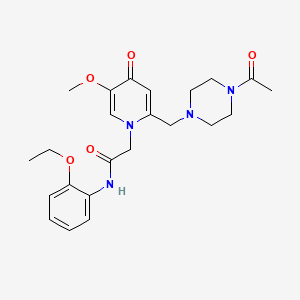
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2556634.png)
![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)
